molecular formula C15H17NO2 B1624583 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione CAS No. 85302-08-5

2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione

Cat. No. B1624583
CAS RN: 85302-08-5
M. Wt: 243.3 g/mol
InChI Key: CLDKBLQYVMASMX-UHFFFAOYSA-N
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Description

2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione is an organic compound with the molecular formula C15H17NO2 . It contains a total of 35 atoms, including 17 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .


Synthesis Analysis

The synthesis of a similar compound, 2-((dimethylamino)methylene)-5,5-Dimethylcyclohexane-1,3-dione, has been reported . A mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene was refluxed for 2 hours. The reaction mixture was cooled, and the obtained solid was recrystallized from ethanol to give the corresponding product .


Molecular Structure Analysis

The molecular structure of 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione consists of 15 Carbon atoms, 17 Hydrogen atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Scientific Research Applications

Organic Synthesis

The compound is also used in organic synthesis, serving as a raw material for the synthesis of organic fused heterocyclic compounds .

Aldehyde Identification Reagent

It is used as an identification reagent for aldehydes . The compound can form insoluble condensation products with aldehydes, and the melting points of these condensation products vary with different aldehydes .

properties

IUPAC Name

2-(dimethylaminomethylidene)-5-phenylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-16(2)10-13-14(17)8-12(9-15(13)18)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDKBLQYVMASMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CC(CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447328
Record name 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione

CAS RN

85302-08-5
Record name 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 5-phenylcyclohexane-1,3-dione (1.0 g, 5.3 mmol), following the procedure described for the synthesis of 5-(4-chloro-phenyl)-2-dimethylaminomethylene-cyclohexane-1,3-dione (example 2/a stage 1) except that the reaction was run at ambient temperature for 30 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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